molecular formula C17H25BrO2 B1254066 Acetyldeschloroelatol

Acetyldeschloroelatol

Cat. No.: B1254066
M. Wt: 341.3 g/mol
InChI Key: NQXXGYWRUKNVOU-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyldeschloroelatol is a halogenated chamigrane-type sesquiterpene isolated from the marine sea hare Aplysia dactylomela. Its structure, identified as 2-bromo-1,1,9-trimethyl-5-methylenespiro[5.5]undec-8-en-3-yl acetate, features a spirocyclic skeleton substituted with bromine and an acetyl group but lacks chlorine, distinguishing it from its chlorinated analogs . This compound is part of a broader class of secondary metabolites produced by the sea hare as chemical defenses.

Properties

Molecular Formula

C17H25BrO2

Molecular Weight

341.3 g/mol

IUPAC Name

[(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate

InChI

InChI=1S/C17H25BrO2/c1-11-6-8-17(9-7-11)12(2)10-14(20-13(3)19)15(18)16(17,4)5/h6,14-15H,2,7-10H2,1,3-5H3/t14-,15-,17-/m0/s1

InChI Key

NQXXGYWRUKNVOU-ZOBUZTSGSA-N

Isomeric SMILES

CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)OC(=O)C

Canonical SMILES

CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)OC(=O)C

Synonyms

acetyldeschloroelatol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetyldeschloroelatol belongs to a family of structurally related chamigranes, which vary in halogenation patterns and functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Group Differences

Compound Halogen Substitution Key Functional Groups Structural Features
This compound Bromine (1), no chlorine Acetate, exo-methylene Spiro[5.5]undecene skeleton
Acetylelatol Bromine (1), chlorine (1) Acetate, exo-methylene Chlorinated analog of this compound
Deschloroelatol Bromine (1), no chlorine Hydroxyl, exo-methylene Non-acetylated, lacks chlorine
Elatol Chlorine (1) , bromine (1) Hydroxyl, exo-methylene Parent compound, non-acetylated
Nidificine Bromine (1) Epoxide, exo-methylene Epoxidized chamigrane derivative

Sources:

Structure-Activity Relationships (SAR)

  • Acetylation: Acetylated derivatives (e.g., this compound vs.
  • Exo-methylene group : Critical for antiviral activity in deschloroelatol, suggesting that this moiety enhances interaction with viral targets .

Ecological and Pharmacological Context

  • Biosynthetic Origin : All compounds derive from the sea hare Aplysia dactylomela, indicating a shared biosynthetic pathway with divergent halogenation steps .
  • Ecological Role : These metabolites likely serve as chemical defenses against predators or pathogens, with structural variations fine-tuning their ecological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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